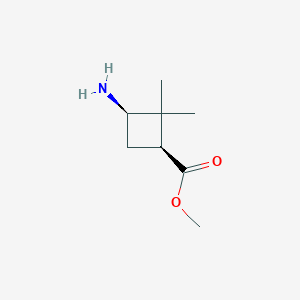

methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate

Description

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is a chiral cyclobutane derivative characterized by a rigid, four-membered ring system with two methyl groups at the C2 position, an amino group at C3, and a methyl ester at C1. Its stereochemistry ((1S,3R)) is critical for its applications in medicinal chemistry, particularly in the design of cell-penetrating peptides (CPPs). Studies demonstrate that this compound, when incorporated into γ/γ-peptide hybrids, forms highly rigid and compact structures due to intra- and inter-residue hydrogen bonding, enhancing cellular uptake efficiency . Its commercial availability (CAS 2247088-07-7) further underscores its utility in drug discovery and chemical synthesis .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6H,4,9H2,1-3H3/t5-,6-/m1/s1 |

InChI Key |

VUSQBNNLIDLIBW-PHDIDXHHSA-N |

Isomeric SMILES |

CC1([C@H](C[C@H]1N)C(=O)OC)C |

Canonical SMILES |

CC1(C(CC1N)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid precursors

One established method involves the catalytic hydrogenation of precursor compounds using palladium hydroxide on activated charcoal in methanol solvent under high hydrogen pressure (~3800 Torr). This converts the precursor acid or ester into the corresponding amino acid or methyl ester with high stereochemical purity and yield.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Precursor compound (carboxylic acid or ester) | Starting material | Often synthesized or commercially available |

| 2 | Pd(OH)2/C catalyst, MeOH solvent, H2 atmosphere (~3800 Torr) | Hydrogenation to amino acid or ester | High purity product, minimal by-products |

| 3 | Purification by crystallization or chromatography | Isolated methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate | Stereochemistry maintained |

This method is advantageous for its simplicity and efficiency in producing the target compound with defined stereochemistry.

Multi-step Synthesis via Cyclobutane Ring Formation and Functionalization

An alternative and more elaborate approach involves constructing the cyclobutane ring first, followed by stepwise functional group transformations:

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclization of substituted alkenes or cyclic precursors | Using reagents such as p-toluenesulfonyl chloride, 4-DMAP, TEA in CH2Cl2 | Formation of tosylate intermediates |

| 2 | Nucleophilic substitution with sodium azide | Sodium azide in anhydrous DMF at 75 °C under N2 | Introduction of azido group |

| 3 | Reduction of azide to amine | LiBH4 in THF at 0 °C, followed by aqueous NH4Cl quench | Conversion to amino group |

| 4 | Esterification to methyl ester | Methylation using methanol under acidic/basic catalysis | Formation of methyl ester |

| 5 | Purification | Chromatography or recrystallization | Isolated pure this compound |

This method allows for stereochemical control at each step and the introduction of protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions.

Synthesis from α-Pinene Derivatives

Some synthetic routes start from commercially available terpenes such as α-pinene, which undergo oxidation, ring contraction, and functional group modifications to yield the cyclobutane amino acid framework:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of α-pinene | Various oxidants, controlled conditions | Formation of oxygenated intermediates |

| 2 | Cyclization and ring contraction | Acid/base catalysis, heat | Formation of cyclobutane ring |

| 3 | Introduction of amino and ester groups | Amination, esterification with methanol | Target this compound |

This approach benefits from the use of inexpensive starting materials but requires careful stereochemical control and multiple purification steps.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Precursor acid or ester | Pd(OH)2/C, MeOH, H2 (~3800 Torr) | High purity, straightforward | Requires high-pressure setup |

| Multi-step Functionalization | Tosylate intermediates | p-TsCl, NaN3, LiBH4, methylation | Stereochemical control, versatile | Multi-step, time-consuming |

| Terpene-derived synthesis | α-Pinene | Oxidation, cyclization, amination | Inexpensive starting material | Complex, multiple steps |

Research Findings and Optimization Notes

- The use of palladium hydroxide on activated charcoal as a catalyst under elevated hydrogen pressure is critical to achieving high yield and stereochemical purity in hydrogenation steps.

- Protection of amino groups with tert-butoxycarbonyl (Boc) groups during multi-step synthesis prevents side reactions and facilitates purification.

- The stereochemistry of the cyclobutane ring (1S,3R) is preserved through careful selection of reaction conditions and reagents, as confirmed by NMR and HRMS data in multiple studies.

- Esterification to the methyl ester is typically performed under mild acidic or basic conditions to avoid racemization or ring-opening side reactions.

- The overall yield of multi-step syntheses can be improved by optimizing reaction times, temperatures, and purification techniques such as flash chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the cyclobutane ring provides rigidity and specificity to the molecule. This allows it to modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below summarizes key structural and synthetic differences between methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate and related cyclobutane derivatives:

Key Observations :

- Rigidity and Conformation: The dimethyl groups in the target compound enforce ring strain and conformational rigidity, which is absent in analogs like methyl 1-(methylamino)cyclobutanecarboxylate. This rigidity enhances structural stability in peptide backbones .

- Stereochemical Impact : The (1S,3R) configuration contrasts with the (1R,2R,3S) stereochemistry of the aryl-substituted cyclobutane in . Such differences influence binding affinities in biological systems.

- Functional Groups: The amino and ester groups in the target compound enable hydrogen bonding and solubility in polar solvents, whereas aryl-substituted analogs () exhibit increased lipophilicity.

Comparison :

Implications :

- The amino group’s position and stereochemistry directly impact biological activity. For instance, replacing NH with CH2 in JDTic analogs reduces duration, suggesting similar modifications in the target compound could modulate peptide stability.

Conformational and Computational Analysis

- Target Compound : NMR studies confirm rigid structures due to hydrogen bonding, with restricted rotation around the cyclobutane ring .

- Methyl 3-amino-2,3-dideoxyhexopyranosides: Ab initio calculations reveal protonation energetics influenced by stereochemistry, highlighting the role of amino group orientation in stability .

Contrast :

- Carbohydrate derivatives () exhibit flexibility in solution despite crystalline rigidity, whereas the target compound remains rigid in both states due to dimethyl substituents.

Biological Activity

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate is a chiral compound that has garnered attention in various fields such as organic chemistry, medicinal chemistry, and biological research. Its unique structure, characterized by a cyclobutane ring with an amino group and a carboxylic acid moiety, enables it to exhibit significant biological activity. This article explores the compound's synthesis, biological interactions, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C8H15NO2

- CAS Number : 1476780-44-5

- Molecular Weight : 157.21 g/mol

Synthesis

The synthesis of this compound often involves the use of enantiomerically pure starting materials. A common synthetic route includes:

- Starting Material : L-aspartic acid.

- Protection of Functional Groups : Protecting groups are introduced to stabilize reactive sites.

- Cyclization : The formation of the cyclobutane ring.

- Deprotection : Removal of protecting groups to yield the final product.

This multi-step process is crucial for obtaining high yields and purity of the compound.

Biological Activity

This compound has been studied for its potential biological activities, particularly in medicinal applications:

The compound's structure allows it to interact with various biological targets, including enzymes and receptors. Its amino group can participate in hydrogen bonding and ionic interactions with active sites of proteins.

Case Studies

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that it inhibits certain proteases, which are critical in various disease processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H15NO2 | Enzyme inhibition; Antimicrobial |

| (1S,3R)-3-amino-2-methylcyclopropane-1-carboxylic acid | C5H9NO2 | Moderate enzyme inhibition |

| (1S,3R)-4-amino-3-methylcyclohexane-1-carboxylic acid | C7H13NO2 | Limited biological activity |

Research Findings

Recent studies have focused on the compound's potential as a precursor for pharmaceutical agents. Its derivatives may exhibit enhanced biological activity and can be explored for therapeutic applications in treating conditions such as:

- Pain Management : Investigations into its analgesic properties have shown promise in pain relief models.

- Cancer Therapy : Ongoing research is assessing its role in targeting cancer cell metabolism.

Q & A

Q. What are the key synthetic routes for methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclization and functional group modifications. For example, cyclobutane derivatives are synthesized via ring-closing reactions using reagents like sodium hydride and methyl iodide under inert atmospheres (e.g., nitrogen) to prevent side reactions . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For instance, tert-butoxycarbonyl (Boc) protection of the amino group ensures regioselectivity during cyclization . Post-synthesis, chiral HPLC or enzymatic resolution can isolate the desired (1S,3R) isomer .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR confirm stereochemistry and substituent positions, with characteristic shifts for cyclobutane rings (e.g., 2.50 ppm for H and 39.52 ppm for C in related compounds) .

- LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., m/z 193.67) validate molecular weight and purity .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the cyclobutane ring .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- pH-Dependent Hydrolysis : Incubation in buffered solutions (pH 1–12) at 25–60°C, followed by LCMS to track ester hydrolysis or amino group degradation .

- Light Sensitivity Tests : Exposure to UV/visible light to assess photodegradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions or impurity profiles. Methodological solutions include:

- Standardized Assays : Use uniform protocols (e.g., IC measurements with fixed enzyme concentrations) .

- Impurity Profiling : Compare biological activity of batches purified via C18 reverse-phase chromatography vs. silica gel columns to isolate confounding byproducts .

- Computational Docking : Predict binding modes to receptors (e.g., G-protein-coupled receptors) and validate with mutagenesis studies .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates .

- Flow Chemistry : Continuous reactors reduce side reactions and improve temperature control for cyclobutane formation .

- In-line Analytics : Real-time monitoring via FTIR ensures intermediates remain within stereochemical tolerances .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

- Kinetic Studies : Stopped-flow fluorescence assays measure binding rates to enzymes like proteases .

- Isotopic Labeling : F NMR tracks trifluoromethyl group interactions in hydrophobic protein pockets .

- Cryo-EM : Visualizes compound-enzyme complexes to identify allosteric binding sites .

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact physicochemical and pharmacological properties?

- LogP Measurements : Trifluoromethyl groups increase lipophilicity, enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubation with liver microsomes identifies degradation hotspots; methyl ester groups reduce hepatic clearance compared to ethyl esters .

- SAR Studies : Systematic substitution at the 3-amino position reveals optimal steric bulk for receptor affinity .

Methodological Considerations

Q. What purification techniques are most effective for isolating enantiomerically pure samples?

Q. How are computational models validated for predicting synthetic pathways?

- Retrosynthetic AI Tools : Benchmarked against known routes (e.g., PISTACHIO and REAXYS databases) .

- DFT Calculations : Compare predicted vs. experimental activation energies for key steps like cyclobutane ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.